molecular formula C16H14N2O4S B2538715 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide CAS No. 899996-51-1

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide

Cat. No. B2538715
CAS RN: 899996-51-1
M. Wt: 330.36
InChI Key: JNEXHFGKHDLYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide” is a type of sultam . Sultams are a class of organic compounds sharing a common functional group commonly with the structure R-S(=O)(=O)-NR’-R". The structure of this compound was characterized by spectroscopic techniques .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of N-substituted saccharins were synthesized from commercially available starting materials by two different approaches . The reaction involved heating a mixture of the ester compound with hydrochloric acid under reflux .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and MS . These techniques allow for the identification of the different functional groups present in the molecule and their arrangement.

Scientific Research Applications

Chemistry and Structure

The compound’s chemical structure consists of an isothiazole nucleus with a phenyl group and a propanamide moiety. It is derived from thiophene, where the second position is occupied by a nitrogen atom. This scaffold has attracted interest due to its biological properties, including antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Biocidal Properties

Bacteriostatic and Fungiostatic Activity: Isothiazolinones, including this compound, exhibit bacteriostatic and fungiostatic effects. They are commonly used in cosmetics and as chemical additives in occupational and industrial settings. However, their strong sensitizing properties can lead to skin irritations and allergies. Despite their effectiveness as biocides, they may pose ecotoxicological hazards .

Future Perspectives

Drug Discovery and Development: The biological effects observed for isothiazole-containing compounds make them attractive for drug discovery. Researchers investigate their potential as protease inhibitors, aldose reductase inhibitors, and 5-hydroxytryptamine receptor antagonists .

Future Directions

The future directions in the study of this compound could involve further exploration of its potential biological activities. Given its demonstrated anti-inflammatory and antioxidant activities, it could be interesting to investigate its potential use in the treatment of diseases where inflammation and oxidative stress play a key role .

properties

IUPAC Name

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11(15(19)17-12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)23(18,21)22/h2-11H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEXHFGKHDLYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide

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